

S-Methyl-L-cysteine: A Comprehensive Toxicological Profile

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Compound of Interest

Compound Name: *Methylcysteine*

Cat. No.: *B010627*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl-L-cysteine (SMC) is a naturally occurring sulfur-containing amino acid found in a variety of dietary sources, including garlic, onions, and cruciferous vegetables.[1][2] It is a derivative of the amino acid cysteine, with a methyl group attached to the sulfur atom.[3] SMC has garnered interest in the scientific community for its potential biological activities, including antioxidative, neuroprotective, and chemopreventive properties.[4][5][6] This technical guide provides a comprehensive overview of the current toxicological profile of S-methyl-L-cysteine, drawing from available preclinical data. It is designed to be a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

It is important to note that while there is a growing body of research on the biological effects of S-methyl-L-cysteine, comprehensive regulatory toxicological studies, such as those conducted under OECD guidelines for industrial chemicals or pharmaceuticals, are not readily available in the public domain. Therefore, this profile includes data from studies on closely related compounds, such as L-cysteine, to provide a broader context for its potential toxicological properties.

Toxicological Profile Summary

The available data on the toxicological profile of S-methyl-L-cysteine is primarily derived from non-clinical studies focused on its efficacy and mechanism of action. Direct, quantitative data

on acute, subchronic, and chronic toxicity, as well as reproductive and developmental toxicity, are limited.

Acute Toxicity: There is no specific oral LD50 value for S-methyl-L-cysteine reported in the available literature. However, for the related compound L-cysteine, the oral LD50 in rats is reported to be greater than 2000 mg/kg body weight, suggesting low acute toxicity.^[7] General hazard statements for S-methyl-L-cysteine indicate that it may be harmful if swallowed.^[3]

Subchronic Toxicity: A 4-week repeated-dose oral toxicity study in rats on L-cysteine established a No-Observed-Adverse-Effect Level (NOAEL) of less than 500 mg/kg/day, with renal injuries observed at the lowest dose tested.^{[8][9][10][11]} A study on male Wistar rats administered S-methyl-L-cysteine orally at a dose of 100 mg/kg/day for 60 days to investigate its effects on metabolic syndrome did not report any adverse toxicological findings at this dose level.^{[5][12][13]}

Chronic Toxicity and Carcinogenicity: There are no dedicated chronic toxicity or carcinogenicity bioassays for S-methyl-L-cysteine available. However, several studies have investigated its potential chemopreventive effects. In a rat liver carcinogenesis model, S-methyl-L-cysteine was found to inhibit the promotion stage of diethylnitrosamine-induced hepatocarcinogenesis.^{[1][14][15]}

Genotoxicity: There are no specific studies found that have evaluated the genotoxicity of S-methyl-L-cysteine using standard assays like the Ames test (OECD 471) or the in vitro micronucleus assay (OECD 487). For the related compound L-cysteine, some studies have reported mutagenic activity in the Ames test when activated by rat liver or kidney homogenates.^[16]

Reproductive and Developmental Toxicity: No specific reproductive or developmental toxicity studies for S-methyl-L-cysteine according to OECD guidelines (e.g., OECD 421 or 443) were identified. A study on N-acetyl-L-cysteine, a derivative of cysteine, showed infertility in female rats at a high intravenous dose (1000 mg/kg/day).^[17]

Data Presentation

Table 1: Acute Toxicity Data

Compound	Species	Route	LD50	Reference
L-cysteine	Rat	Oral	>2000 mg/kg bw	[7]
L-cysteine	Rat	Oral	1890 mg/kg bw	[7]
L-cysteine	Mouse	Oral	660–1502 mg/kg bw	[7]
S-methyl-L-cysteine	-	Oral	Not available	-

Table 2: Subchronic Toxicity Data

Compound	Species	Route	Duration	NOAEL	Effects Observed	Reference
L-cysteine	Rat (male)	Oral (gavage)	28 days	<500 mg/kg/day	Renal injuries (basophilic tubules with eosinophilic material in the lumen) at 500, 1000, and 2000 mg/kg/day.	[8][9][10][11]
S-methyl-L-cysteine	Rat (male)	Oral (gavage)	60 days	100 mg/kg/day (Not a formal toxicity study)	No adverse effects reported at this dose; study focused on metabolic effects.	[5][12][13]

Table 3: Carcinogenicity/Chemoprevention Data

Compound	Species	Model	Effects Observed	Reference
S-methyl-L-cysteine	Rat (F344, male)	Diethylnitrosamine-induced hepatocarcinogenesis	Inhibited the promotion stage of hepatocarcinogenesis; reduced the number and area of glutathione S-transferase placental form (GST-P)-positive foci.	[1][14][15]

Experimental Protocols

As specific regulatory toxicity study protocols for S-methyl-L-cysteine are not available, the following are representative protocols based on OECD guidelines, which would be suitable for evaluating its toxicological profile.

Representative Protocol for Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as per OECD Guideline 425)

- Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant.
- Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.
- Dosing:
 - A starting dose of 175 mg/kg body weight is administered to a single animal by oral gavage.

- The substance is dissolved in a suitable vehicle (e.g., water).
- The volume administered is kept constant, typically 1-2 mL/100g body weight.
- Observation:
 - The animal is observed for signs of toxicity and mortality for up to 14 days.
 - Observations are made at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily.
- Procedure:
 - If the animal survives, the next animal is dosed at a higher dose level (e.g., 550 mg/kg).
 - If the animal dies, the next animal is dosed at a lower dose level (e.g., 55 mg/kg).
 - The test continues sequentially until the stopping criteria are met (e.g., three consecutive animals survive at the upper bound, or a reversal of outcomes occurs in a series of animals).
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes for the animals tested.

Representative Protocol for a 28-Day Subchronic Oral Toxicity Study (as per OECD Guideline 407)

- Test Animals: Male and female rats (e.g., Wistar), 5-6 weeks old at the start of the study. At least 5 animals per sex per group.
- Dose Groups: At least three dose levels of S-methyl-L-cysteine and a control group (vehicle only). Dose levels could be, for example, 100, 300, and 1000 mg/kg/day.
- Administration: The test substance is administered daily by oral gavage for 28 consecutive days.
- Observations:
 - Clinical Signs: Daily observation for signs of toxicity.

- Body Weight: Recorded weekly.
- Food Consumption: Measured weekly.
- Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
- Pathology:
 - All animals are subjected to a full necropsy at the end of the study.
 - Organ weights are recorded.
 - Histopathological examination of major organs and tissues is performed.
- Data Analysis: Statistical analysis is performed to identify any dose-related effects. The NOAEL is determined as the highest dose at which no adverse effects are observed.

Representative Protocol for Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

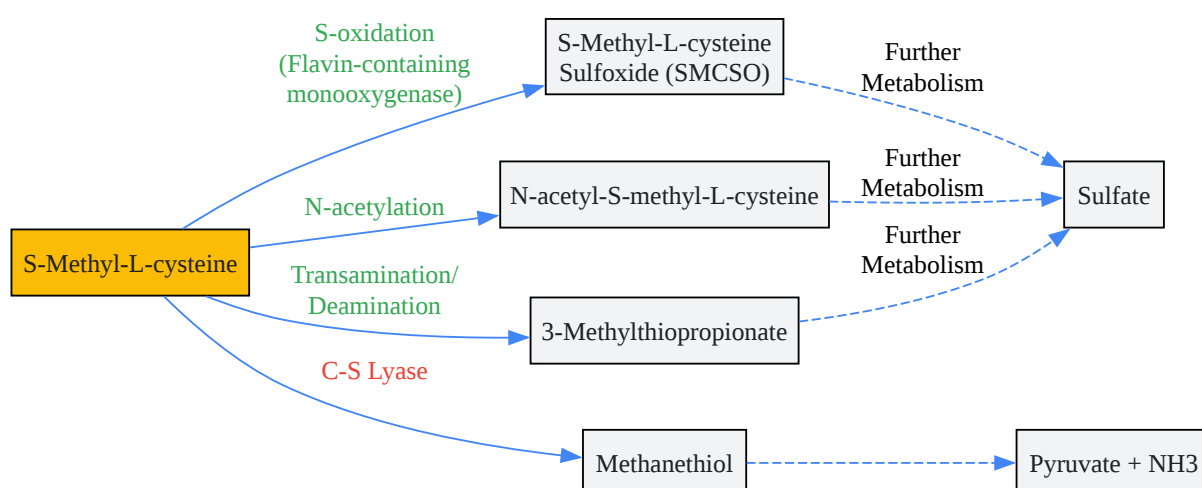
- Tester Strains: At least five strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA or WP2 uvrA (pKM101)).
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver).
- Procedure (Plate Incorporation Method):
 - Varying concentrations of S-methyl-L-cysteine, the bacterial tester strain, and either S9 mix or a buffer are mixed in molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted for each plate.

- **Data Analysis:** A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies, and/or a reproducible and statistically significant positive response for at least one concentration.

Signaling Pathways and Experimental Workflows

Metabolic Pathways of S-Methyl-L-cysteine

S-methyl-L-cysteine undergoes several metabolic transformations in the body. The primary pathways include S-oxidation, N-acetylation, deamination, and cleavage by C-S lyases.[15][18][19]



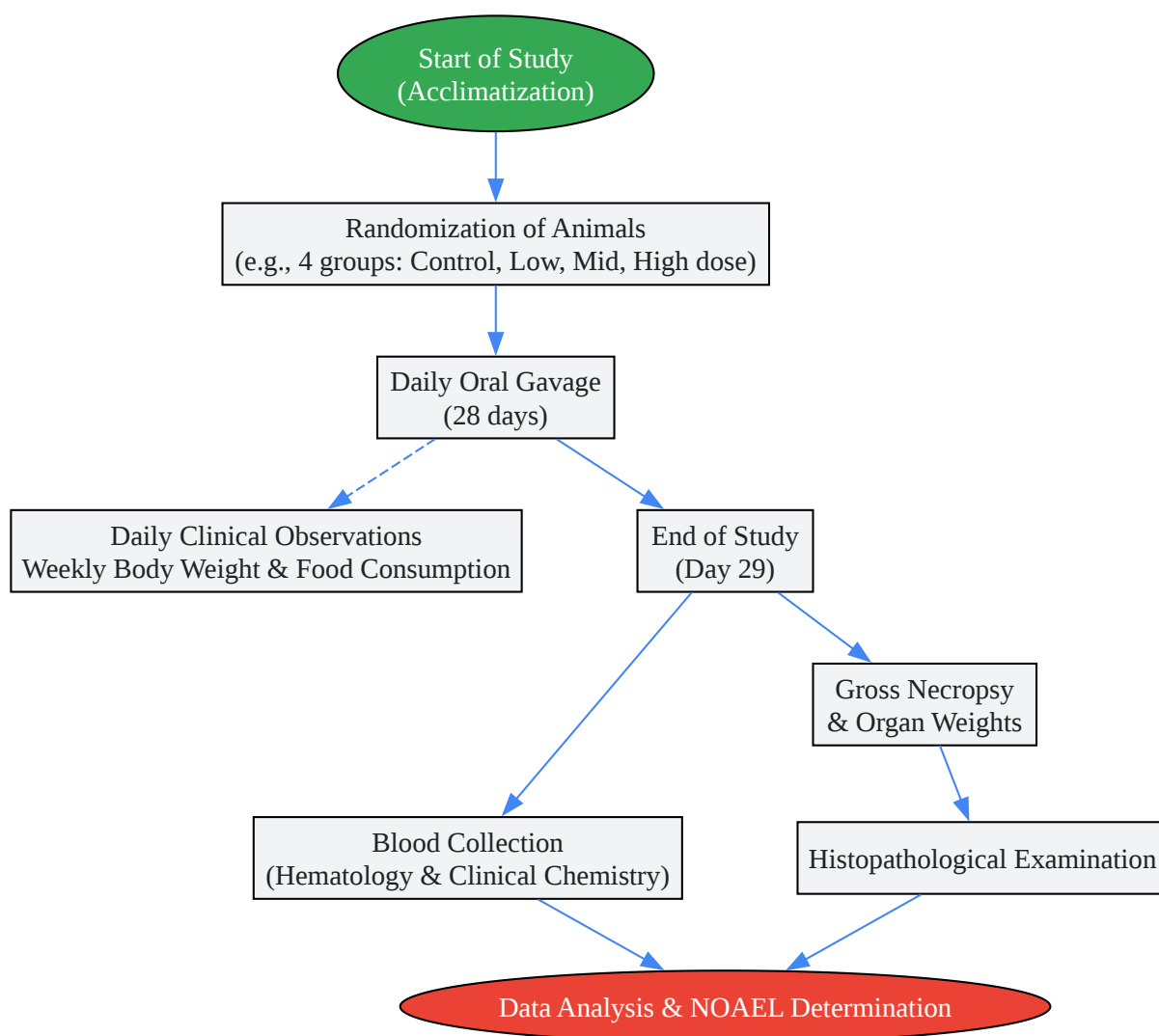
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Metabolic pathways of S-methyl-L-cysteine.

This diagram illustrates the main metabolic routes of S-methyl-L-cysteine. S-oxidation leads to the formation of S-methyl-L-cysteine sulfoxide. N-acetylation produces N-acetyl-S-methyl-L-cysteine. Transamination or deamination can lead to 3-methylthiopropionate. Cleavage of the carbon-sulfur bond by C-S lyases releases methanethiol, which can be further metabolized, and pyruvate and ammonia. These metabolites are ultimately further metabolized, with the sulfur atom being excreted primarily as sulfate.

Experimental Workflow for a Subchronic Oral Toxicity Study

The following diagram outlines the typical workflow for a 28-day oral toxicity study in rodents.



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Workflow for a 28-day oral toxicity study.

This workflow illustrates the key stages of a subchronic toxicity study, from animal acclimatization and randomization into dose groups to daily dosing and observations, and finally to the collection of terminal data including blood analysis, necropsy, and histopathology, leading to the determination of the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

S-methyl-L-cysteine is a naturally occurring compound with demonstrated biological activities that suggest potential health benefits. However, a comprehensive toxicological database from standardized regulatory studies is currently lacking. The available information suggests a low potential for acute toxicity. Data from related compounds like L-cysteine indicate that the kidney may be a target organ at higher doses in subchronic studies. Importantly, studies on S-methyl-L-cysteine have indicated chemopreventive effects in a model of liver cancer, suggesting it is not carcinogenic in that context and may even be protective. Further studies conducted according to international guidelines are necessary to fully characterize the toxicological profile of S-methyl-L-cysteine, including its potential for genotoxicity, reproductive and developmental toxicity, and to establish a definitive No-Observed-Adverse-Effect Level (NOAEL) from subchronic and chronic exposure. This will be crucial for any future consideration of its use in pharmaceutical or nutraceutical applications.

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